molecular formula C16H15NO4S B2868584 dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339102-17-9

dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2868584
CAS No.: 339102-17-9
M. Wt: 317.36
InChI Key: URGFLUCDLMUUTH-UHFFFAOYSA-N
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Description

Dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrrolothiazole core with a phenyl substituent at position 5 and two methyl ester groups at positions 6 and 5. It is synthesized via 1,3-dipolar cycloaddition reactions using thiazolidine derivatives and dimethyl acetylenedicarboxylate (DMAD) as a dipolarophile .

Properties

IUPAC Name

dimethyl 5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-20-15(18)12-11-8-22-9-17(11)14(13(12)16(19)21-2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGFLUCDLMUUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with thioamides under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrolo[1,2-c]thiazole derivatives are highly dependent on substituents at positions 3, 5, and the oxidation state of the thiazole ring. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Physical State/Properties Biological Activity (IC50) References
Target compound Phenyl (5) Oil; IR: 1657, 1723 cm⁻¹; ¹H NMR: δ 4.69–4.72 Not reported
Dimethyl 3,5-diphenyl analog (15a) Phenyl (3,5) Oil; ¹H NMR: δ 3.66 (s), 3.87 (s) Not tested
Dimethyl 5-(p-methoxyphenyl)-3-phenyl analog (15d) p-Methoxyphenyl (5), Phenyl (3) Solid; Mp: 91.8–93.6°C Not tested
Sulfone derivative (PTD) Methyl (5), 2,2-dioxide (thiazole ring) Crystalline; IR studied in noble gas matrixes N/A (conformational studies)
Hydroxymethyl derivative (18a) Hydroxymethyl (C-6) Solid IC50: 5.11 μM (HCT116 p53+/+), >50 μM (p53−/−)
Fluorophenyl derivative (CAS 337920-91-9) 3-Fluorophenyl (5) Not specified Not reported
Key Observations:

Substituent Effects on Solubility :

  • The sulfone derivative (PTD) exhibits increased polarity due to the sulfone group, enhancing solubility in aqueous media .
  • Methyl ester groups (common in all analogs) contribute to moderate lipophilicity, while hydroxymethyl substituents (e.g., 18a) further modulate solubility for biological applications .

Biological Activity :

  • Hydroxymethyl derivatives (e.g., 18a) demonstrate selective cytotoxicity against p53-expressing cancer cells (IC50 = 5.11 μM for HCT116 p53+/+), attributed to their ability to interact with p53-dependent pathways .
  • The target compound lacks hydroxyl or sulfone groups, which may limit its bioactivity, though this remains untested.

Conformational Behavior: Low-temperature IR studies of PTD revealed multiple conformers stabilized in noble gas matrices, highlighting the flexibility of the pyrrolothiazole core . Substituents like p-methoxyphenyl (15d) increase molecular rigidity, as evidenced by higher melting points compared to oil-phase analogs .

Biological Activity

Dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

  • Molecular Formula : C₁₆H₁₅N₁O₄S
  • Molecular Weight : 317.36 g/mol
  • Structure : The compound features a pyrrolo-thiazole core with two carboxylate groups and a phenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo-thiazoles exhibit significant antimicrobial properties. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and evaluated for their antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed notable inhibition zones in the well diffusion method, suggesting strong antimicrobial potential .

Table 1: Antimicrobial Activity of Pyrrolo-Thiazole Derivatives

Compound IDInhibition Zone (mm)Bacterial Strain
10a18E. coli
10c20S. aureus
10d15P. mirabilis
10g22A. niger

Anticancer Activity

The compound has also shown promise in cancer research, particularly as an anticancer agent. A study focused on the antiproliferative effects of various pyrrolo-thiazole derivatives on colorectal cancer (CRC) cells with different p53 statuses. Notably, compounds derived from this scaffold exhibited selective cytotoxicity towards p53-expressing cancer cells while maintaining lower toxicity towards normal cells .

Case Study: Antiproliferative Effects on CRC Cells

In vitro testing revealed that specific derivatives had IC50 values indicating effective growth inhibition of CRC cells:

Compound IDIC50 (μM) HCT116 p53+/+IC50 (μM) HCT116 p53−/−
4a4.43 ± 2.1332.50 ± 1.30
4e7.50 ± 1.10>50
71.47 ± 0.66ND

These findings suggest that modifications to the pyrrolo-thiazole structure can enhance selectivity and potency against cancer cells .

The biological activities of dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole derivatives are believed to be linked to their ability to interact with cellular pathways involved in apoptosis and cell proliferation. The modulation of the p53 pathway is particularly noteworthy, as it plays a critical role in tumor suppression .

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